molecular formula C20H22N4O B2804537 2-phenyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}butanamide CAS No. 2034507-17-8

2-phenyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}butanamide

Cat. No. B2804537
CAS RN: 2034507-17-8
M. Wt: 334.423
InChI Key: XBONLDODBCEORR-UHFFFAOYSA-N
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Description

2-phenyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PPEB and has been synthesized using various methods.

Scientific Research Applications

Heterocyclic Compound Synthesis

  • Synthesis of Pyrazolopyrimidinyl Derivatives : A study elaborates on the synthesis of pyrazolopyrimidinyl keto-esters and their derivatives through cyclization reactions. These compounds demonstrated increased enzymatic activity, hinting at their potential utility in biochemical applications (Abd & Awas, 2008).

  • Antimicrobial Activity of Pyridine-based Heterocycles : Another research focused on the synthesis of pyridine, pyridazine, and pyrazole derivatives incorporating a pyridine-2-ylcarboxamido moiety. Selected compounds from this synthesis showed moderate antimicrobial activity, demonstrating the compound's potential in developing new antimicrobial agents (Darwish, Kheder, & Farag, 2010).

Pharmacological Research Applications

  • Evaluation of Anticancer Activity : Research into new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole highlighted the synthesis of derivatives with potential anticancer activity. These compounds were evaluated for their efficacy against cancer, showcasing the role of similar structures in therapeutic applications (Metwally, Abdelrazek, & Eldaly, 2016).

  • Anticonvulsant Agents : A series of 2-pyrazoline derivatives synthesized from pyridin-2-yl-propenones were evaluated for their anticonvulsant activity. Some of these compounds showed appreciable activity in tests, indicating the potential of related structures in developing anticonvulsant medications (Bhandari, Tripathi, & Saraf, 2013).

Mechanism of Action

Target of Action

The primary target of 2-phenyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}butanamide is Lanosterol 14-alpha demethylase , an enzyme found in Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of sterols, which are essential components of cellular membranes.

Biochemical Pathways

The inhibition of Lanosterol 14-alpha demethylase affects the sterol biosynthesis pathway The disruption of this pathway leads to a decrease in the production of essential sterols, affecting the integrity and function of cellular membranes

Result of Action

Given its target, it is likely that the compound leads to disruptions in the structure and function of cellular membranes, potentially impairing cell growth and replication .

properties

IUPAC Name

2-phenyl-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-2-19(17-6-4-3-5-7-17)20(25)22-12-13-24-15-18(14-23-24)16-8-10-21-11-9-16/h3-11,14-15,19H,2,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBONLDODBCEORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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